(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one, more commonly known as AZD5153, is a potent and selective bromodomain and extra-terminal domain (BET) inhibitor. [, ] This compound exhibits a unique bivalent binding mode, allowing it to simultaneously engage both bromodomains of the BET protein BRD4. [, ] This bivalent binding property distinguishes AZD5153 from previously described monovalent BET inhibitors and translates to enhanced cellular and antitumor activity. [, ] Researchers primarily utilize AZD5153 as a tool to investigate the biological functions of BRD4 and its role in various cellular processes, including gene expression, DNA replication, and DNA damage response. [, ]
Biomarker Development: Identifying reliable biomarkers that can predict response to AZD5153 treatment will be essential for patient selection and personalized therapy. []
Combination Therapies: Investigating the synergistic potential of AZD5153 with other anticancer agents, particularly those targeting complementary pathways, holds significant promise for improving treatment outcomes. [, , , , , , ]
Mechanism-Based Resistance: Understanding the mechanisms underlying acquired resistance to AZD5153 will be crucial for developing strategies to overcome treatment resistance and improve long-term efficacy. [, ]
Expanding Applications: Exploring the therapeutic potential of AZD5153 in other disease areas beyond cancer, such as inflammatory and autoimmune disorders, is an area of active research. [, ]
The compound (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One, also known as AZD5153, is a synthetic small molecule developed primarily for its potential therapeutic applications in oncology. It belongs to a class of compounds known as bromodomain and extraterminal inhibitors, which target specific protein-protein interactions involved in the regulation of gene expression.
AZD5153 was developed by AstraZeneca and is classified under the following categories:
The synthesis of AZD5153 involves several steps, beginning with the formation of the core triazolopyridazine structure. The process typically includes:
The synthesis has been optimized for yield and purity, ensuring that the final product meets pharmacological standards.
The molecular structure of AZD5153 can be represented using several notations:
The compound features multiple functional groups including:
AZD5153 acts primarily through its interaction with bromodomains, which are protein domains that recognize acetylated lysines on histones. The compound exhibits bivalent binding characteristics that enhance its potency by allowing simultaneous interaction with multiple sites on the target proteins. Key reactions include:
AZD5153 operates by inhibiting the activity of bromodomain proteins, particularly BRD4. This inhibition results in:
The compound's mechanism is supported by in vitro studies demonstrating its ability to reduce tumor growth in xenograft models and its effects on gene expression profiles associated with oncogenesis.
AZD5153 exhibits several notable physical and chemical properties:
Additional properties include:
AZD5153 is primarily investigated for its potential applications in cancer therapy due to its ability to modulate gene expression through inhibition of bromodomain proteins. Specific applications include:
Research continues into optimizing its pharmacokinetic properties and exploring combinations with other therapeutic agents to enhance efficacy.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3